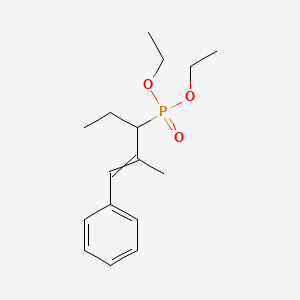
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a pentenyl chain with a phenyl and methyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene or alkyne precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkene or alkyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic species, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl (2-methyl-1-phenylpent-1-en-3-yl)phosphonate include other phosphonates such as:
- Diethyl (2-methyl-1-phenylbut-1-en-3-yl)phosphonate
- Diethyl (2-methyl-1-phenylhex-1-en-3-yl)phosphonate
- Diethyl (2-methyl-1-phenylhept-1-en-3-yl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the phenyl and methyl substituents, along with the pentenyl chain, makes it a versatile compound for various applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
62491-59-2 |
|---|---|
Molekularformel |
C16H25O3P |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
(3-diethoxyphosphoryl-2-methylpent-1-enyl)benzene |
InChI |
InChI=1S/C16H25O3P/c1-5-16(20(17,18-6-2)19-7-3)14(4)13-15-11-9-8-10-12-15/h8-13,16H,5-7H2,1-4H3 |
InChI-Schlüssel |
ONNBXTWPHCXSII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=CC1=CC=CC=C1)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


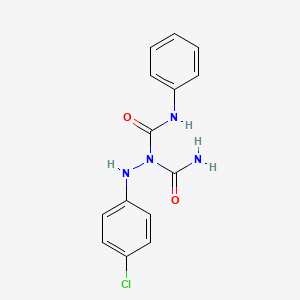
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
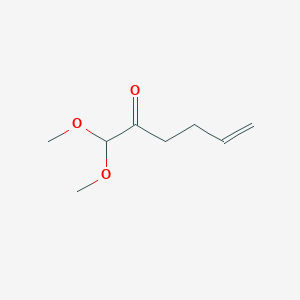
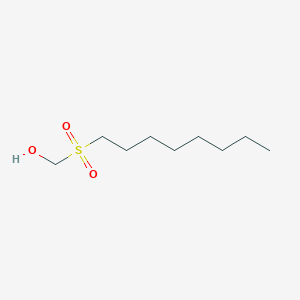
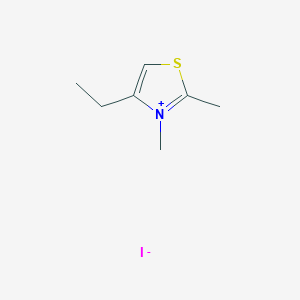

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)

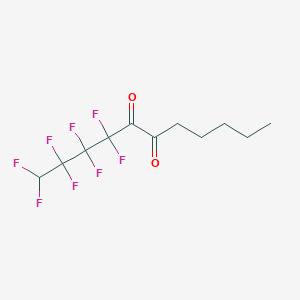

![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
